molecular formula C8H10O3 B1362417 Methacrylic anhydride CAS No. 760-93-0

Methacrylic anhydride

Cat. No. B1362417
CAS RN: 760-93-0
M. Wt: 154.16 g/mol
InChI Key: DCUFMVPCXCSVNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methacrylic anhydride is a liquid that reacts with water exothermically . It can also react with hydroxyl and amino groups present in some organic compounds, leading to the covalent attachment of methacryloyl moieties . These functional groups could be successfully used either in subsequent polymerization or reactions with thiols .


Synthesis Analysis

The synthesis of methacrylic anhydride has been investigated using methacrylic acid and acetic anhydride as raw materials in a batch stirred-tank reactor at atmospheric pressure . The reactions were conducted at several temperatures between 343.15 and 363.15 K and at various starting reactant compositions .


Molecular Structure Analysis

Methacrylic anhydride has a molecular formula of C8H10O3 and a molar mass of 154.165 g·mol−1 . Its IUPAC name is 2-Methylprop-2-enoic anhydride .


Chemical Reactions Analysis

Methacrylic anhydride can react with water exothermically . It can also react with hydroxyl and amino groups present in some organic compounds, leading to the covalent attachment of methacryloyl moieties . These functional groups could be successfully used either in subsequent polymerization or reactions with thiols .


Physical And Chemical Properties Analysis

Methacrylic anhydride has a density of 1.035 g/cm3 and a boiling point of 87 °C/13 mmHg . It is a liquid that reacts with water exothermically .

Scientific Research Applications

Synthesis and Polymerization

  • Synthesis Processes : Methacrylic anhydride has been synthesized using acetic anhydride and methacrylic acid under specific conditions, achieving high purity and yield (Wang Qing-li, 2011).
  • Polymerization Studies : Investigations into the radical polymerizations of methacrylic anhydride, including copolymerizations with other materials like styrene and methyl methacrylate, have been conducted to understand its behavior and potential applications (F. C. Baines & J. C. Bevington, 1970).

Material Properties and Applications

  • Microstructural Analysis : The microstructure of polymethacrylic anhydride has been studied, revealing insights into its stereoconfiguration and polymerization mechanism (W. L. Miller, W. Brey, & G. Butler, 1961).
  • Biomaterials Development : Methacrylic anhydride has been used for biochemical modification of proteins like gelatin, leading to applications in tissue engineering and regenerative medicine due to its photopolymerization properties (K. Yue et al., 2017).

Advanced Functional Materials

  • Highly Cross-Linked Polymers : Research into multifunctional anhydride monomers, including methacrylic anhydride, has explored their potential in creating cross-linked, degradable networks for various applications (A. K. Burkoth & K. Anseth, 1999).
  • Electro-Optical Properties : Studies on large crystals of 2-furyl methacrylic anhydride have measured their piezoelectric and electro-optic coefficients, indicating potential uses in electro-optical applications (P. Kerkoc et al., 1999).

Thermal and Chemical Properties

  • Thermal Decomposition : Investigations have been conducted on the thermal decomposition behavior of poly(methacrylic anhydride), providing insights into its stability and degradation processes under various conditions (D. H. Grant & N. Grassie, 1960).
  • Anhydride Formation : Studies on the formation of six-membered cyclic anhydrides in Eudragit E film through intramolecular ester condensation have been conducted, showing potential in drug delivery systems and other pharmaceutical applications (Shan-yang Lin, Hui Yu, & Mei‐Jane Li, 1999).

Safety And Hazards

It is recommended to avoid contact with skin and eyes, and to avoid inhalation of vapour or mist . It is also advised to keep away from sources of ignition and to take measures to prevent the build-up of electrostatic charge .

Future Directions

Methacrylic anhydride finds applications in light-curing coatings, cross-linked materials like synthetic resin . It acts as an intermediate for the preparation of fibers and resins . In the future, it could be used in the preparation of different types of monomers under mild reaction conditions .

properties

IUPAC Name

2-methylprop-2-enoyl 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3/c1-5(2)7(9)11-8(10)6(3)4/h1,3H2,2,4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCUFMVPCXCSVNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OC(=O)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3
Record name METHACRYLIC ANHYDRIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/5053
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25300-99-6
Record name Methacrylic anhydride homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25300-99-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID60862404
Record name Methacrylic anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60862404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Methacrylic anhydride is a liquid. (EPA, 1998), Liquid, Liquid; [CAMEO] Colorless liquid; [MSDSonline]
Record name METHACRYLIC ANHYDRIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/5053
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 2-Propenoic acid, 2-methyl-, 1,1'-anhydride
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Methacrylic anhydride
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/6009
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Boiling Point

192 °F at 5 mmHg (EPA, 1998), 89 °C at 5 mm Hg
Record name METHACRYLIC ANHYDRIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/5053
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name METHACRYLIC ANHYDRIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6407
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

> 10% in ether, > 10% in ethanol
Record name METHACRYLIC ANHYDRIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6407
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

Specific gravity: 1.035
Record name METHACRYLIC ANHYDRIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6407
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

8.83 [mmHg]
Record name Methacrylic anhydride
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/6009
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

Methacrylic anhydride

CAS RN

760-93-0
Record name METHACRYLIC ANHYDRIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/5053
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Methacrylic anhydride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=760-93-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methacrylic anhydride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000760930
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name METHACRYLIC ANHYDRIDE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24159
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Propenoic acid, 2-methyl-, 1,1'-anhydride
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Methacrylic anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60862404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methacrylic anhydride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.986
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHACRYLIC ANHYDRIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N2RJR03340
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name METHACRYLIC ANHYDRIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6407
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Synthesis routes and methods

Procedure details

The 81A product (11.51 gm) was allowed to react under the conditions of Example 1 with 5.28 gm XSA, 9.99 gm methacrylic acid, 2.78 gm AMPS, and 44.50 gm water. After reaction, 6.94 grams of water was added along with NaOH to adjust pH to 4.4 (referred to below as 81B). The solution contained 29% solids.
[Compound]
Name
81A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
product
Quantity
11.51 g
Type
reactant
Reaction Step Two
Quantity
9.99 g
Type
reactant
Reaction Step Three
Name
Quantity
44.5 g
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
81B
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
solids
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
6.94 g
Type
solvent
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methacrylic anhydride
Reactant of Route 2
Reactant of Route 2
Methacrylic anhydride
Reactant of Route 3
Reactant of Route 3
Methacrylic anhydride
Reactant of Route 4
Methacrylic anhydride
Reactant of Route 5
Methacrylic anhydride
Reactant of Route 6
Reactant of Route 6
Methacrylic anhydride

Citations

For This Compound
8,950
Citations
JCH Hwa, L Miller - Journal of Polymer Science, 1961 - Wiley Online Library
… Methacrylic anhydride is a typical polymerizable 1 ,B-diolefin and is known to form a soluble … The purpose of this work ivas to study how methacrylic anhydride would act as a crosslinker …
Number of citations: 48 onlinelibrary.wiley.com
JG Werner, S Nawar, AA Solovev, DA Weitz - Macromolecules, 2018 - ACS Publications
… Cross-linked and hydrophobic poly(methacrylic anhydride) microcapsules are obtained from microfluidic double emulsion drop templating that enables direct encapsulation of …
Number of citations: 47 pubs.acs.org
G Smets, P Hous, N Deval - Journal of Polymer Science Part A …, 1964 - Wiley Online Library
The cyclopolymerization of methacrylic anhydride at 36.6C. produces a polymer whose structure has been examined by infrared spectrometry and bromometric analysis. This polymer …
Number of citations: 47 onlinelibrary.wiley.com
AL Santefort, PA Yuya, DA Shipp - Polymer Chemistry, 2022 - pubs.rsc.org
… anhydride moieties in highly crosslinked poly(methacrylic anhydride) (PMAA) was studied via … Computationally-generated vibrational spectra of acyclic and cyclic methacrylic anhydride …
Number of citations: 3 pubs.rsc.org
H Wang, X Bu, Z Huang, J Yang… - Industrial & Engineering …, 2014 - ACS Publications
… The reaction kinetic of the synthesis of methacrylic anhydride … was employed to obtain methacrylic anhydride. The influence … 99.95%, and the yield of methacrylic anhydride was 86.99%. …
Number of citations: 10 pubs.acs.org
Y Li, H Zheng, Y Liang, M Xuan, G Liu, H Xie - Chinese Chemical Letters, 2022 - Elsevier
… In this case, we prepared methacrylic anhydride chemically modified hyaluronic acid as a hydrogel matrix, added polyhexamethylene biguanide as an antibacterial component, and …
Number of citations: 18 www.sciencedirect.com
TF Gray Jr, GB Butler - Journal of Macromolecular Science …, 1975 - Taylor & Francis
… The number of noncyclic methacrylic anhydride units could easily be determined by bromimetric titration for the methacrylic acid produced when a sample of poly( methacrylic anhydride…
Number of citations: 29 www.tandfonline.com
G Mertz, T Fouquet, C Becker… - Plasma processes and …, 2014 - Wiley Online Library
… Based on these statements, we hence plasma polymerized a commercial methacrylic anhydride bearing both a hydrolyzable function and a methacrylate group on each side. The first …
Number of citations: 34 onlinelibrary.wiley.com
PJ Tarcha, L Su, T Baker, D Langridge… - Journal of Polymer …, 2001 - Wiley Online Library
… In addition, the vinylic proton resonances in the mixed anhydrides of methacrylic acid are generally resolvable from those found for methacrylic anhydride and its hydrolysis product, …
Number of citations: 37 onlinelibrary.wiley.com
WE Gibbs, JT Murray - Journal of Polymer Science, 1962 - Wiley Online Library
… The moiiomer chosen for our studies, methacrylic anhydride, was selected from a group of monomers already shown to undergo inter-intramolecular propagation.12 It was known to …
Number of citations: 23 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.